2-Fluoro-4-(3-methylphenyl)phenol, 95%
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Overview
Description
2-Fluoro-4-(3-methylphenyl)phenol (95%) is a synthetic compound with a wide variety of applications in the scientific research field. This compound is a type of phenol, which is a class of compounds that are composed of a hydroxyl group attached to an aromatic hydrocarbon. It is often used as a reagent in organic synthesis, and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.
Scientific Research Applications
2-Fluoro-4-(3-methylphenyl)phenol (95%) has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of fluorescent dyes and as a starting material in the synthesis of heterocyclic compounds. Additionally, it has been used as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of metal-organic frameworks.
Mechanism of Action
2-Fluoro-4-(3-methylphenyl)phenol (95%) is believed to act as an electrophilic aromatic substitution reagent. It is believed to react with the double bonds of aromatic compounds, resulting in the formation of a new carbon-carbon bond. This reaction is believed to be facilitated by the presence of an aluminum chloride catalyst.
Biochemical and Physiological Effects
2-Fluoro-4-(3-methylphenyl)phenol (95%) is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any significant adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-(3-methylphenyl)phenol (95%) has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also relatively stable and has a low toxicity. Additionally, it is a versatile reagent and can be used in a variety of different reaction types. However, it is important to note that this compound is highly flammable and should be handled with caution.
Future Directions
2-Fluoro-4-(3-methylphenyl)phenol (95%) has a number of potential future directions for research. These include further study of its mechanism of action and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore the potential use of this compound as a catalyst in organic synthesis. Additionally, further research could be conducted to explore the potential use of this compound in the synthesis of fluorescent dyes and heterocyclic compounds. Finally, further research could be conducted to explore the potential use of this compound in the synthesis of metal-organic frameworks.
Synthesis Methods
2-Fluoro-4-(3-methylphenyl)phenol (95%) can be synthesized through a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound with an acid chloride in the presence of an aluminum chloride catalyst. This reaction can be used to synthesize 2-Fluoro-4-(3-methylphenyl)phenol (95%) from 4-methylbenzoyl chloride and anisole. Other methods of synthesis include the use of the Buchwald-Hartwig amination reaction and the Williamson ether synthesis.
Properties
IUPAC Name |
2-fluoro-4-(3-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(14)8-11/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDOLDYOQNZRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684087 |
Source
|
Record name | 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-92-3 |
Source
|
Record name | 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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